molecular formula C16H14N2O4S2 B2676086 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 896336-02-0

4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2676086
CAS No.: 896336-02-0
M. Wt: 362.42
InChI Key: WHROLJRQUCLEAV-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are extensively investigated for their diverse biological activities, showing significant potential as anticancer agents and allosteric activators of enzymes like glucokinase for diabetes management . The specific structure of this compound, incorporating a methanesulfonyl group and a benzamide linkage, is characteristic of molecules designed to interact with biological targets. Related N-benzothiazol-2-yl benzamide analogues have been demonstrated to act as potent allosteric activators of human glucokinase (GK), a key regulatory enzyme in glucose metabolism, making such compounds valuable tools for metabolic disease research . Furthermore, structurally similar benzothiazole-based compounds are being actively explored for other applications, including as anti-tubercular agents and corrosion inhibitors in material science . The compound is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-12-4-3-5-13-14(12)17-16(23-13)18-15(19)10-6-8-11(9-7-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHROLJRQUCLEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents due to its biological activities:

  • Antitumor Activity : Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds structurally similar to 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A notable study highlighted its effectiveness against human breast cancer cell lines with nanomolar activity levels .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules:

  • Reagent in Organic Reactions : It can be utilized in various organic reactions due to its functional groups, facilitating the formation of new chemical bonds and structures.

Material Science

The unique properties of this compound allow it to be explored for applications in material development:

  • Development of New Materials : Its chemical structure can lead to innovative materials with specific functionalities in coatings or polymers.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant inhibition of cell proliferation in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis and Biological Evaluation

Another research project focused on synthesizing derivatives of this compound to assess their biological activities. The synthesized compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial effects, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s methanesulfonyl and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Methanesulfonyl vs.
  • Benzothiazole Substitution : 4-Methoxy on the benzothiazole (as in the target compound) is associated with DNA gyrase inhibition in BTC-j, suggesting a shared mechanism for antimicrobial activity .

Antimicrobial Activity

  • BTC-j (6-methoxy-BzT derivative) demonstrated potent activity against Gram-negative bacteria (E. coli MIC: 3.125 µg/mL) and Gram-positive strains (B. subtilis MIC: 6.25 µg/mL), attributed to DNA gyrase inhibition (docking score: −9.2 kcal/mol) .
  • The methanesulfonyl group may enhance interactions with bacterial enzyme pockets .

Enzyme Inhibition

  • PCAF HAT Inhibition: Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino) showed 72–79% inhibition at 100 µM, indicating the importance of hydrophobic substituents . The target compound’s methanesulfonyl group could mimic this effect via polar interactions.

Antimalarial Activity

  • The target compound lacks a pyridyl group but retains the benzothiazole core, suggesting divergent targets.

Physicochemical and Structural Analysis

Tautomerism and Stability

  • Triazole derivatives in exist as thione tautomers, stabilized by intramolecular hydrogen bonding . The target compound’s benzothiazole scaffold may adopt similar tautomeric forms, influencing bioavailability.

Crystal Packing and Solubility

  • N-(1,3-Benzothiazol-2-yl)benzamide analogues form pale-yellow crystals with ethyl acetate/methanol, indicating moderate solubility . The methanesulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated variants.

Biological Activity

Overview

4-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzamides and benzothiazoles, which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Methanesulfonyl Group : Enhances solubility and biological activity.
  • Benzothiazole Ring : Known for its pharmacological properties.
  • Methoxy Group : May influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in bacterial metabolism or cell division, such as dihydropteroate synthetase (DHPS), leading to bacteriostatic effects against various pathogens .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus89
S. epidermidis67
B. subtilis78

In a study comparing various benzothiazole derivatives, the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like amikacin in certain tests .

Case Studies

  • Antibacterial Evaluation :
    A study conducted on the synthesis of several benzothiazole derivatives highlighted the superior activity of compounds containing methanesulfonyl groups against Staphylococcus epidermidis compared to traditional antibiotics .
  • Complex Formation :
    Research into copper(II) complexes formed with benzothiazole derivatives revealed enhanced antibacterial properties when combined with co-ligands, suggesting that structural modifications could further improve efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to introduce the methanesulfonyl group at the para position of benzamide.
  • Step 2 : Couple the functionalized benzamide with 4-methoxy-1,3-benzothiazol-2-amine via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Key Techniques :

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; benzothiazole protons at δ 7.1–8.3 ppm) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to rule out impurities .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?

  • Procedure :

  • Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Collect data using a Mo-Kα source (λ = 0.71073 Å) at 298 K.
  • Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
    • Example Data :
ParameterValue
Space groupP21/n
a, b, c (Å)14.094, 7.248, 14.517
β (°)105.116
R1/wR20.0537/0.1501

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis complement experimental crystallographic data?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize molecular geometry and compare bond lengths/angles with SCXRD data (<0.02 Å deviation acceptable) .
  • Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., N–H···O and O–H···O hydrogen bonds driving crystal packing) .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

  • Troubleshooting :

  • Variable Control : Standardize inoculum size (0.5 McFarland) and incubation time (18–24 h) to minimize batch variability .
  • Mechanistic Follow-Up : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-validate with molecular docking (e.g., PLpro inhibition for antiviral activity ).

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced glucokinase activation?

  • SAR Framework :

  • Core Modifications : Replace methanesulfonyl with sulfonamide or carbamate groups to alter electron density and hydrogen bonding potential .
  • Benzothiazole Optimization : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 6-position to enhance binding to allosteric GK sites .
  • Assays : Measure EC50 values in HEK293 cells expressing human GK (luciferase reporter assay) .

Q. What experimental and computational methods resolve challenges in refining twinned or low-resolution crystallographic data?

  • Solutions :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with Rmerge values < 5% .
  • Low Resolution : Apply anisotropic B-factor refinement and omit maps for ambiguous electron density regions. Cross-check with molecular dynamics simulations (AMBER) .

Methodological Considerations Table

Research ObjectiveKey TechniquesPitfalls & Mitigation
Synthetic Yield OptimizationReflux conditions, solvent polarity tuning, catalytic DMAPLow yield: Increase reaction time (8–12 h) or use microwave-assisted synthesis .
Biological Activity ValidationMIC assays, cytotoxicity profiling (MTT assay)False positives: Include efflux pump inhibitors (e.g., CCCP) in bacterial assays .
Allosteric Binding Site AnalysisMolecular docking (AutoDock Vina), mutagenesis (alanine scanning)Overfitting: Validate docking poses with MD simulations (100 ns trajectory) .

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